molecular formula C9H14O2 B2359781 2,9-Dioxadispiro[2.1.35.33]undecane CAS No. 2248299-03-6

2,9-Dioxadispiro[2.1.35.33]undecane

Cat. No.: B2359781
CAS No.: 2248299-03-6
M. Wt: 154.209
InChI Key: FIOCZMNZEMXBKW-UHFFFAOYSA-N
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Description

2,9-Dioxadispiro[2.1.35.33]undecane is a spirocyclic compound characterized by two oxygen atoms at positions 2 and 9 within a complex bicyclic framework. Spiro compounds of this class are notable for their conformational rigidity, stereochemical diversity, and applications in pheromone synthesis, materials science, and medicinal chemistry .

Properties

IUPAC Name

2,9-dioxadispiro[2.1.35.33]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-8(3-1)6-9(7-11-9)4-5-10-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOCZMNZEMXBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(CCO2)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2,9-Dioxadispiro[2.1.35.33]undecane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions would depend on the desired transformation. For example, oxidation reactions might involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions could use reducing agents like lithium aluminum hydride. Substitution reactions might involve nucleophiles or electrophiles, depending on the specific functional groups present in the compound. The major products formed from these reactions would vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2,9-Dioxadispiro[2.1.35.33]undecane has potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex spirocyclic compounds. In biology and medicine, its unique structure might be explored for potential therapeutic applications, such as drug design and development. In industry, it could be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,9-Dioxadispiro[2.1.35.33]undecane would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific physiological effects. The pathways involved would vary based on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Key Observations :

  • Ring Size Effects : Larger spiro systems (e.g., [5.5]) enable greater substituent flexibility, while compact systems (e.g., [2.1.4.2]) impose steric constraints .
  • Oxygen Positioning : Oxygen atoms in 1,7-dioxaspiro[5.5]undecane enhance volatility (boiling point ~225°C), making it suitable as an insect pheromone . In contrast, 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives exhibit reduced volatility due to increased oxygen content .

Stereochemical Impact :

  • Enantiopure 8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane (S4a) elicits strong electrophysiological (EAD) responses in insects, while racemic mixtures are less active .
  • InChI codes for stereoisomers (e.g., 1,7-dioxaspiro[5.5]undecane) confirm the necessity of stereochemical layers for accurate identification .

Spectroscopic and Mass Spectral Profiles

Mass spectrometry reveals substituent-dependent fragmentation patterns:

  • Dimethyl-1,7-dioxaspiro[5.5]undecane (C₁₀H₁₈O₂) shows fragment ions at m/z 112 (retro-cleavage of six-membered ring) and m/z 169 (CH₃ loss) .
  • Ethyl-methyl analogs display additional ions at m/z 126, indicating ethyl-substituted ring cleavage .

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